molecular formula C18H15N B11867829 (E)-N-(2-Methylphenyl)-1-(naphthalen-1-yl)methanimine CAS No. 91118-02-4

(E)-N-(2-Methylphenyl)-1-(naphthalen-1-yl)methanimine

Cat. No.: B11867829
CAS No.: 91118-02-4
M. Wt: 245.3 g/mol
InChI Key: FHMICMYDVGYKEE-UHFFFAOYSA-N
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Description

2-Methyl-N-(naphthalen-1-ylmethylene)aniline is an organic compound that belongs to the class of aromatic amines It features a naphthalene ring bonded to an aniline moiety through a methylene bridge, with a methyl group attached to the aniline ring

Preparation Methods

The synthesis of 2-Methyl-N-(naphthalen-1-ylmethylene)aniline can be achieved through several methods. One common approach involves the electrophilic substitution reaction, where naphthalene-containing diamines are synthesized via a one-step process . Another method includes the methylation of anilines using methanol catalyzed by cyclometalated ruthenium complexes under mild conditions . These methods highlight the versatility and efficiency of synthesizing this compound.

Chemical Reactions Analysis

2-Methyl-N-(naphthalen-1-ylmethylene)aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-N-(naphthalen-1-ylmethylene)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-N-(naphthalen-1-ylmethylene)aniline involves its interaction with molecular targets through various pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and activity. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

2-Methyl-N-(naphthalen-1-ylmethylene)aniline can be compared with other similar compounds, such as:

  • 4,4’-(naphthalen-1-ylmethylene)dianiline (BAN-1)
  • 4,4’-(naphthalen-1-ylmethylene)bis(2,6-dimethylaniline) (BAN-2)
  • 4,4’-(naphthalen-1-ylmethylene)bis(2,6-diisopropylaniline) (BAN-3)

These compounds share structural similarities but differ in their substituents, which can affect their solubility, optical transparency, and thermal stability

Properties

CAS No.

91118-02-4

Molecular Formula

C18H15N

Molecular Weight

245.3 g/mol

IUPAC Name

N-(2-methylphenyl)-1-naphthalen-1-ylmethanimine

InChI

InChI=1S/C18H15N/c1-14-7-2-5-12-18(14)19-13-16-10-6-9-15-8-3-4-11-17(15)16/h2-13H,1H3

InChI Key

FHMICMYDVGYKEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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